1-Bromo-4-(isobutylsulfonyl)benzene

Description

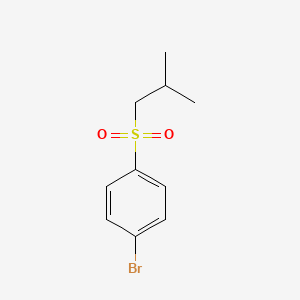

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-methylpropylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKROCKAQCTYPMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718416 | |

| Record name | 1-Bromo-4-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856060-51-0 | |

| Record name | 1-Bromo-4-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Mass Spectrometric Characterization of 1-Bromo-4-(isobutylsulfonyl)benzene

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide provides a definitive technical analysis of the mass spectrometry (MS) characteristics of 1-Bromo-4-(isobutylsulfonyl)benzene . As a sulfone-functionalized aryl bromide, this compound exhibits a distinct fragmentation behavior governed by the stability of the sulfonyl moiety and the isotopic signature of bromine.

This document is designed for researchers requiring rigorous structural confirmation. It moves beyond basic spectral matching to explain the causality of ion formation, establishing a self-validating protocol for identification in complex matrices.

Physicochemical Profile[7][8]

-

Formula: C₁₀H₁₃BrO₂S

-

Nominal Mass: 276 Da (⁷⁹Br) / 278 Da (⁸¹Br)

-

Monoisotopic Mass: 275.982 (⁷⁹Br)

-

Key Structural Motifs:

-

Aryl Bromide: Provides a 1:1 isotopic doublet (M, M+2), the primary diagnostic anchor.

-

Sulfonyl Group (-SO₂-): A rigid linker that directs fragmentation via S-C bond cleavage and SO₂ extrusion.

-

Isobutyl Chain: A labile alkyl group prone to

-cleavage relative to the sulfur atom.

-

Instrumentation & Ionization Strategy

For robust characterization, a dual-method approach is recommended. While LC-MS is suitable for polarity-based separation, GC-MS (Electron Ionization) provides the most structural detail due to the stability of the sulfone group and the volatility of the scaffold.

| Parameter | Method A: GC-MS (Structural Fingerprint) | Method B: LC-MS (Purity & Quantification) |

| Source | Electron Ionization (EI) @ 70 eV | Electrospray Ionization (ESI) - Positive Mode |

| Inlet Temp | 250°C (Ensure volatilization without pyrolysis) | N/A |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | C18 Reverse Phase |

| Key Advantage | Generates rich fragmentation data for library matching. | Soft ionization preserves the molecular ion [M+H]⁺. |

Expert Insight: Sulfones are thermally stable enough for GC, but avoid injector temperatures >280°C to prevent thermal desulfonylation prior to ionization.

Fragmentation Mechanics (The Core)

The mass spectrum of 1-Bromo-4-(isobutylsulfonyl)benzene is defined by three mechanistic pillars: Isotopic Doublets , Alkyl Deconstruction , and Sulfonyl Extrusion .

The Diagnostic Anchor: The Bromine Doublet

The presence of a single bromine atom dictates that every fragment ion retaining the aromatic ring must appear as a doublet with near-equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br).

-

Validation Rule: If a peak at high m/z does not exhibit a 1:1 ratio (M : M+2), it is an impurity or background noise.

Primary Fragmentation Pathway (EI)

Upon 70 eV electron impact, the molecular ion (M⁺•) is formed.[1][2][3][4] The fragmentation follows a stepwise energy release:

-

Isobutyl Cleavage (α-Cleavage): The weakest bond in the radical cation is the S-C(alkyl) bond. The molecule ejects the isobutyl radical (•C₄H₉, 57 Da), leaving the resonance-stabilized 4-bromobenzenesulfonyl cation .

-

Transition: m/z 276/278

m/z 219/221.

-

-

Sulfonyl Extrusion: The resulting sulfonyl cation is unstable and ejects neutral sulfur dioxide (SO₂, 64 Da). This collapses the structure to the 4-bromophenyl cation .

-

Transition: m/z 219/221

m/z 155/157. -

Note: This rearrangement is characteristic of aryl sulfones and sulfonamides.

-

-

Aryl Degradation: The bromophenyl cation loses the bromine atom (radical or neutral) to form the phenyl cation (m/z 77), or undergoes ring opening.

-

Transition: m/z 155/157

m/z 77.

-

Quantitative Ion Table

| Ion Identity | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance | Diagnostic Check |

| Molecular Ion [M]⁺• | 276 | 278 | Moderate | Must show 1:1 doublet. |

| [M - Isobutyl]⁺ | 219 | 221 | High (Base Peak candidate) | Loss of 57 Da. Retains Br doublet. |

| [M - Isobutyl - SO₂]⁺ | 155 | 157 | High | Loss of 64 Da from 219. Retains Br doublet. |

| [Phenyl]⁺ | 77 | 77 | Moderate | No doublet (Br lost). Classic aromatic marker. |

| [Isobutyl]⁺ | 57 | 57 | Low/Moderate | Alkyl chain marker. |

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the observed ions. This logic tree serves as the "Trustworthiness" check—if your spectrum deviates from this path, suspect a different isomer or contamination.

Figure 1: Step-wise fragmentation logic for 1-Bromo-4-(isobutylsulfonyl)benzene under 70 eV EI conditions.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step protocol. This method incorporates internal checks to validate the instrument performance and the sample identity simultaneously.

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) (LC-MS).

-

Why? DCM is excellent for sulfones and fully volatile for GC.

-

-

Concentration: Dilute to 10 ppm for full scan analysis.

Step 2: Data Acquisition (GC-MS Parameters)

-

Scan Range: m/z 40 – 350.

-

Reasoning: Must capture the low mass alkyl fragments (40-60) and the molecular ion (276/278) plus background check.

-

-

Threshold: Set MS threshold to 500 counts to avoid integrating baseline noise which can distort isotope ratios.

Step 3: The "Three-Point Check" (Data Interpretation)

-

The Parent Check: Locate the highest mass cluster. Does it have a doublet at 276/278?

-

Yes: Proceed.

-

No: Check for thermal degradation (did you lose SO₂ in the injector? Look for 212/214).

-

-

The Delta Check: Calculate the mass difference between the Parent and the Base Peak.

-

Is it 57 Da? (Isobutyl loss).

-

Is it 121 Da? (Total loss of Isobutyl + SO₂).

-

-

The Aromatic Check: Confirm the presence of m/z 77 and 51 (ring fragmentation).

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5] Link (Validates the SO₂ extrusion mechanism in sulfonyl-containing aromatics).

-

NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Aryl Sulfones." NIST Chemistry WebBook, SRD 69. Link (General reference for sulfone fragmentation behavior).

-

Irikura, K. K., & Todua, N. (2014).[2] "Electron ionization mass spectral fragmentation study of sulfation derivatives." ResearchGate.[2][4] Link (Provides comparative mechanisms for S-O and S-C bond cleavages).

Sources

Technical Guide: Synthetic Architecture of 1-Bromo-4-(isobutylsulfonyl)benzene

Executive Summary

1-Bromo-4-(isobutylsulfonyl)benzene represents a high-value "privileged scaffold" precursor in modern medicinal chemistry. Its utility stems from the interplay between the electron-withdrawing isobutylsulfonyl group and the reactive aryl bromide. This molecule serves as a critical entry point for synthesizing COX-2 inhibitors , 11

This guide provides a rigorous technical analysis of its synthetic manipulation, focusing on overcoming the electronic deactivation inherent to the benzene ring while exploiting the activation of the C-Br bond for transition-metal catalysis.

Part 1: Molecular Architecture & Electronic Profile

To successfully manipulate this building block, one must understand its electronic "personality."

The Electronic Tug-of-War

The molecule features two key substituents in a para relationship:

-

Isobutylsulfonyl Group (

): A potent Electron Withdrawing Group (EWG) with a Hammett constant ( -

Bromine Atom: A weak deactivator (inductively withdrawing) but an ortho/para director.

The "Activation" Paradox

While the ring is electron-deficient (making it poor for Friedel-Crafts chemistry), this deficiency is a major asset for Palladium-catalyzed cross-couplings. The electron-poor nature of the C-Br bond lowers the activation energy for the Oxidative Addition of Pd(0), which is typically the rate-determining step in the catalytic cycle.

Implication: You do not need exotic, electron-rich ligands (like bulky alkylphosphines) to force the reaction. Standard phosphine ligands (like

Part 2: Synthetic Workflows & Protocols

The following section details three distinct synthetic pathways. These protocols are designed to be self-validating and scalable.

Visualization of Synthetic Divergence

Figure 1: Divergent synthetic utility of the scaffold. The bromide serves as the universal handle for C-C, C-B, and C-N bond formation.

Protocol A: The Suzuki-Miyaura Coupling (C-C Bond)

This is the most reliable method for derivatizing this scaffold.

The Challenge: While oxidative addition is fast, the sulfone group makes the ring susceptible to side reactions if harsh bases are used.

The Solution: Use a mild base (

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine:

-

1-Bromo-4-(isobutylsulfonyl)benzene (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

- (3-5 mol%) — Chosen for stability and bite angle.

- (2.0 equiv) — Superior buffering compared to carbonates.

-

-

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for dissolving the inorganic base and facilitating transmetallation.

-

Degas: Sparge with Nitrogen or Argon for 5 minutes. Do not skip this. Oxygen poisons the Pd(0) species.

-

Reaction: Seal and heat to 80°C for 4-12 hours.

-

Validation (TLC/LCMS): Monitor for the disappearance of the starting bromide.

-

Note: The product will be more polar than the starting material if the boronic acid contains polar groups, but often less polar if it is a simple aryl.

-

Data Summary: Typical Yields

| Coupling Partner | Electronic Nature | Expected Yield | Notes |

| Phenylboronic Acid | Neutral | 85-95% | Very fast reaction. |

| 4-Methoxyphenylboronic Acid | Electron Rich | 90-98% | Excellent transmetallation. |

| 3-Pyridylboronic Acid | Electron Poor | 60-75% | Slower; may require longer time. |

Protocol B: Miyaura Borylation (Reactivity Inversion)

Sometimes you need the sulfone fragment to act as the nucleophile . Converting the bromide to a pinacol boronate ester achieves this "Umpolung" (polarity inversion).

Critical Mechanism: This reaction uses a Pd(0) catalyst to couple the aryl bromide with Bis(pinacolato)diboron (

Step-by-Step Methodology:

-

Charge: Combine substrate (1.0 equiv),

(1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv).-

Why KOAc? It is too weak to promote Suzuki coupling with the product, preventing the "oligomerization" side reaction.

-

-

Catalyst:

(3 mol%). -

Solvent: Anhydrous DMSO or Dioxane. (DMSO accelerates the reaction but is harder to remove).

-

Heat: 80°C for 2-6 hours.

-

Workup Caution: The aryl boronate product can be sensitive to silica gel chromatography. Neutral alumina or rapid filtration is preferred.

Part 3: Medicinal Chemistry & Signaling Potential

The isobutylsulfonyl moiety is not just a passive linker; it is a functional pharmacophore.

Structure-Activity Relationship (SAR) Logic

-

Metabolic Stability: The sulfone (

) is fully oxidized, making it resistant to CYP450 oxidative metabolism compared to sulfides or sulfoxides. -

H-Bonding: The sulfone oxygens act as weak Hydrogen Bond Acceptors (HBA), often interacting with backbone amides in enzyme active sites (e.g., COX-2 active site Arg120).

-

Lipophilicity: The isobutyl group adds steric bulk and lipophilicity (

contribution approx +1.8), helping the molecule penetrate cell membranes and fill hydrophobic pockets.

Pathway Visualization (COX-2 Inhibition Context)

Figure 2: Theoretical mechanism of action for sulfone-based anti-inflammatory agents derived from this scaffold.

Part 4: Safety & Handling (MSDS Summary)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

-

Signal Word: Warning.

-

Specific Danger: Alpha-Sulfone Acidity.

-

The protons on the carbon adjacent to the sulfone (the

of the isobutyl group) are acidic ( -

Avoid: Treating this molecule with extremely strong bases like n-BuLi or LDA unless you specifically intend to deprotonate that position. For Lithium-Halogen exchange, this substrate is risky; the base may deprotonate the alkyl chain instead of exchanging the bromine. Grignard exchange (

) is safer.

-

References

-

Suzuki Coupling Mechanism & Applications

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Sulfones in Medicinal Chemistry

-

Feng, M., et al. (2016). Sulfone-containing compounds: A review of their synthesis and medicinal importance. Bioorganic & Medicinal Chemistry Letters.

-

-

Miyaura Borylation Protocols

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

-

-

Physical Property Data

-

PubChem Compound Summary for 1-Bromo-4-(methylsulfonyl)benzene (Analogous structure for property extrapolation).

-

Sources

Methodological & Application

Precision Sonogashira Coupling of 1-Bromo-4-(isobutylsulfonyl)benzene: Protocols for Electron-Deficient Aryl Sulfones

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 1-Bromo-4-(isobutylsulfonyl)benzene with terminal alkynes. The presence of the para-isobutylsulfonyl moiety classifies this substrate as an electron-deficient aryl halide. Unlike electron-rich substrates (e.g., anisoles) that often require bulky, electron-rich phosphine ligands or elevated temperatures to facilitate oxidative addition, this sulfone-activated bromide undergoes rapid oxidative addition to Palladium(0).

However, this high reactivity presents a specific challenge: competitive Glaser homocoupling . Because the oxidative addition is fast, the limiting factor often becomes the transmetallation efficiency and the exclusion of oxygen. This guide provides a high-fidelity protocol designed to maximize cross-coupling efficiency while suppressing alkyne dimerization, utilizing a Pd(PPh₃)₂Cl₂/CuI catalytic system under strictly anaerobic conditions.

Substrate Analysis & Mechanistic Strategy

Substrate Properties

-

Compound: 1-Bromo-4-(isobutylsulfonyl)benzene

-

Electronic Nature: Strongly Electron-Deficient (Type I Electrophile).

-

Hammett Constant (

): The sulfonyl group ( -

Implication: The C–Br bond is highly activated toward oxidative addition by Pd(0).

Mechanistic Pathway

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. The critical deviation for this specific substrate is the Oxidative Addition (OA) step. Due to the electron-withdrawing sulfonyl group, OA is rapid and reversible. The rate-determining step often shifts to the Transmetallation of the copper-acetylide to the palladium center.

Figure 1: Catalytic Cycle & Signaling Pathway

Caption: The Pd/Cu catalytic cycle highlighting the accelerated oxidative addition driven by the sulfonyl group.

Experimental Protocol

Reagent Table (Standard Scale: 1.0 mmol)

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| 1-Bromo-4-(isobutylsulfonyl)benzene | ~277.18 | 1.0 | 277 mg | Substrate |

| Terminal Alkyne | Variable | 1.2 | Variable | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 (3 mol%) | 21 mg | Catalyst |

| CuI (Copper Iodide) | 190.45 | 0.05 (5 mol%) | 9.5 mg | Co-catalyst |

| Triethylamine (Et₃N) | 101.19 | 3.0 | 420 µL | Base/Solvent |

| THF or DMF | - | - | 5.0 mL | Solvent |

Step-by-Step Procedure

Phase 1: Inert Atmosphere Setup (Critical)

-

Context: Electron-deficient aryl halides react fast, but oxygen promotes the dimerization of the alkyne (Glaser coupling) catalyzed by CuI. Strict deoxygenation is required.

-

Glassware: Oven-dry a 25 mL round-bottom flask (RBF) or a microwave vial. Equip with a magnetic stir bar and a rubber septum.

-

Solvent Prep: Sparge the solvent (THF or DMF) with high-purity Nitrogen or Argon for 15 minutes prior to use. Note: DMF is preferred if the alkyne is poorly soluble; THF is preferred for easier workup.

Phase 2: Reaction Assembly

-

Solids Addition: Add the aryl sulfone (277 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (9.5 mg) to the reaction vessel.

-

Purge: Cap the vessel and cycle vacuum/inert gas (N₂/Ar) three times.

-

Liquids Addition: Under positive inert gas pressure, inject the degassed solvent (5 mL) and Triethylamine (420 µL).

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) last. If liquid, inject via syringe. If solid, dissolve in minimal degassed solvent and inject.

Phase 3: Reaction Execution

-

Temperature: Stir at Room Temperature (25°C) .

-

Expert Note: Due to the activation by the isobutylsulfonyl group, heating is rarely necessary and may promote side reactions. Only heat to 50°C if conversion is <50% after 2 hours.

-

-

Monitoring: Monitor by TLC or HPLC/UPLC at t=1h, 3h, and 6h.

-

Endpoint: Disappearance of the aryl bromide.

-

Observation: The reaction mixture often turns from yellow to dark brown/black as Pd(0) accumulates or precipitates (Pd-black).

-

Phase 4: Workup & Purification

-

Quench: Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with Ethyl Acetate.

-

Wash: Transfer filtrate to a separatory funnel. Wash with:

-

Dry & Concentrate: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5, ramp to 70:30). Sulfones are polar; the product will elute later than non-polar byproducts.

-

Process Workflow & Logic

Figure 2: Experimental Workflow Diagram

Caption: Operational workflow ensuring anaerobic integrity and efficient isolation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Starting Material Remaining | Catalyst deactivation (oxidation). | Ensure strictly inert conditions. Switch to fresh Pd source. Increase Temp to 45°C. |

| Glaser Homocoupling (Alkyne Dimer) | Presence of Oxygen. | Re-sparge solvents. Add alkyne slowly (syringe pump) to keep concentration low relative to Pd cycle. |

| Product "Streaking" on Column | Sulfone polarity. | Use 1% MeOH in the eluent or switch to DCM/EtOAc gradient. |

| Dehalogenation (Ar-H formed) | Hydride source contamination. | Ensure solvent is dry. Avoid using alcohols (MeOH/EtOH) as co-solvents. |

Alternative Conditions (Copper-Free)

If the specific alkyne is sensitive to Copper (e.g., pyridine-containing alkynes forming stable Cu-complexes), use:

-

Catalyst: PdCl₂(CH₃CN)₂ / XPhos (Type II Ligand).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: Toluene or 1,4-Dioxane at 80°C.

References

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link

-

Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of electron-deficient aryl halides. Tetrahedron, 61(10), 2697-2703. Link

-

Liang, Y., et al. (2010). Palladium-catalyzed cross-coupling of aryl sulfones.[2][6] Journal of the American Chemical Society, 132(9), 3195-3209. Link

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. Link

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sulfone synthesis by C-C coupling [organic-chemistry.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. ikm.org.my [ikm.org.my]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 6. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

Technical Application Note: Modular Synthesis of 1-Bromo-4-(isobutylsulfonyl)benzene Derivatives

Abstract & Scope

This application note details a robust, two-step experimental protocol for the synthesis of 1-Bromo-4-(isobutylsulfonyl)benzene and its derivatives. Aryl sulfones are critical pharmacophores in medicinal chemistry, serving as key intermediates in the development of COX-2 inhibitors, HIV-1 reverse transcriptase inhibitors, and 5-HT6 receptor antagonists.

The method described herein utilizes a high-fidelity S-alkylation followed by Oxidation strategy. This route is preferred over Friedel-Crafts sulfonylation for this specific substrate due to the deactivating nature of the bromine substituent on the aromatic ring. This protocol is designed for scalability, reproducibility, and high purity (>98%), suitable for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases. The target sulfone is accessed via the oxidation of a sulfide intermediate, which is constructed through a nucleophilic substitution (

Logical Workflow (DOT Diagram)

Figure 1: Retrosynthetic disconnection showing the modular assembly of the sulfone core.

Experimental Protocols

Phase 1: S-Alkylation (Sulfide Synthesis)

Objective: Synthesis of 1-Bromo-4-(isobutylthio)benzene.

Mechanism: Base-mediated nucleophilic substitution (

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Bromobenzenethiol | 189.07 | 1.0 | Nucleophile |

| Isobutyl Bromide | 137.02 | 1.2 | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | Base |

| DMF (Anhydrous) | - | - | Solvent (0.5 M) |

Step-by-Step Procedure

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

) or argon.[1] -

Solubilization: Add 4-Bromobenzenethiol (1.0 equiv) and anhydrous DMF . Stir until fully dissolved.

-

Deprotonation: Add

(2.0 equiv) in a single portion. The suspension may turn slightly yellow/opaque as the thiolate anion forms. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Isobutyl bromide (1.2 equiv) dropwise via syringe.

-

Note: Isobutyl bromide is a

-branched primary halide, making it sterically slower than n-butyl variants.

-

-

Reaction: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC. The thiol spot (

) should disappear, replaced by the less polar sulfide ( -

Workup:

-

Cool to RT.

-

Pour the mixture into 5 volumes of ice-water (precipitates inorganic salts and removes DMF).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (100% Hexanes) to yield a clear, colorless oil.

Phase 2: Oxidation (Sulfone Synthesis)

Objective: Conversion of sulfide to 1-Bromo-4-(isobutylsulfonyl)benzene. Mechanism: Electrophilic oxidation via peracid.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Sulfide Intermediate | 245.18 | 1.0 | Substrate |

| mCPBA (77% max) | 172.57 | 2.5 | Oxidant |

| Dichloromethane (DCM) | - | - | Solvent (0.2 M) |

Step-by-Step Procedure

-

Setup: Charge a flask with the Sulfide Intermediate (from Phase 1) and DCM . Cool the solution to 0°C (ice bath).

-

Oxidation: Slowly add mCPBA (2.5 equiv) portion-wise over 20 minutes.

-

Critical: Do not add all at once; the reaction is exothermic.

-

Stoichiometry Note: 1.0 equiv yields Sulfoxide; >2.0 equiv yields Sulfone. We use 2.5 to drive completion.

-

-

Reaction: Remove ice bath and stir at RT for 3–12 hours. A white precipitate (m-chlorobenzoic acid byproduct) will form.

-

Quench & Workup (Self-Validating Step):

-

Step A (Peroxide Destruction): Add 10% aqueous

(Sodium Thiosulfate) and stir vigorously for 20 mins. Test the aqueous layer with starch-iodide paper (should remain white/colorless) to ensure no active oxidant remains. -

Step B (Acid Removal): Add Saturated

solution to the mixture. Stir until gas evolution ( -

Extraction: Separate layers.[2] Extract aqueous layer with DCM (

).[2] -

Wash: Wash combined organics with 1M NaOH (to remove stubborn m-chlorobenzoic acid) followed by brine.

-

-

Isolation: Dry over

, filter, and concentrate. -

Crystallization: The crude sulfone is typically a solid. Recrystallize from Ethanol/Hexanes or Ether/Pentane if high purity is required for bio-assays.

Process Workflow & Safety Logic

The following diagram illustrates the critical decision points and safety checks integrated into the workflow.

Figure 2: Oxidation workflow emphasizing the critical quench sequence to ensure safety and purity.

Scope & Derivative Synthesis

This protocol is modular. The "isobutyl" and "4-bromo" moieties can be substituted to generate a library of derivatives using the same core logic:

-

Varying the Alkyl Group (R-X):

-

Protocol Modification: Replace Isobutyl bromide with other primary alkyl halides (e.g., Cyclopropylmethyl bromide, n-Propyl iodide).

-

Constraint: Secondary alkyl halides (e.g., Isopropyl bromide) react significantly slower and may require heating to 80°C or switching to a stronger base (NaH) to prevent elimination side reactions.

-

-

Varying the Aryl Core (Ar-SH):

-

Protocol Modification: Replace 4-Bromobenzenethiol with other thiophenols (e.g., 4-Fluorobenzenethiol, 3-Methoxybenzenethiol).

-

Constraint: Electron-poor thiols are better nucleophiles in the alkylation step but may require longer oxidation times.

-

References

- General Sulfide Alkylation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.

-

mCPBA Oxidation Protocol: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

-

Compound Data: PubChem Database. 1-Bromo-4-(isobutylsulfonyl)benzene derivatives. National Center for Biotechnology Information. Link

-

Safety in Peroxide Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Link

Sources

functionalization of the C-Br bond in 1-Bromo-4-(isobutylsulfonyl)benzene

Strategic Overview & Molecular Profile[1]

1-Bromo-4-(isobutylsulfonyl)benzene represents a high-value "linchpin" scaffold in medicinal chemistry.[1] It serves a dual purpose:

-

The Isobutylsulfonyl Motif: Acts as a lipophilic, metabolically stable bioisostere for carbonyls or sulfonamides. The isobutyl group provides steric bulk to fill hydrophobic pockets in target proteins (e.g., kinases, GPCRs), while the sulfone moiety offers hydrogen bond acceptor capability without the metabolic liability of some carbonyls.

-

The Aryl Bromide Handle: Provides a versatile entry point for transition-metal-catalyzed cross-couplings.[1][2]

Electronic & Reactivity Analysis

The para-isobutylsulfonyl group is a strong electron-withdrawing group (EWG) (

-

Activation: The EWG reduces electron density at the C-Br bond, lowering the energy barrier for Oxidative Addition by Pd(0) species. This makes the molecule highly reactive in Suzuki, Buchwald, and Negishi couplings compared to electron-neutral aryl bromides.

-

Risk Factor (Hydrodehalogenation): The activated nature of the C-Br bond makes it susceptible to reduction (H-substitution) if hydride sources are present or if the catalytic cycle stalls. Rigorous exclusion of moisture and high-purity reagents are essential.[1]

Decision Logic & Workflow

The following decision tree illustrates the primary functionalization pathways based on the desired target architecture.

Figure 1: Synthetic workflow for the divergence of the sulfone scaffold into three primary chemical spaces.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Best for: Attaching aryl or heteroaryl rings.[1]

Rationale: The electron-deficient nature of the substrate allows for the use of robust, air-stable catalysts. We utilize Pd(dppf)Cl₂ due to its large bite angle and stability, preventing rapid catalyst decomposition.

| Component | Equivalents | Role |

| Substrate | 1.0 eq | Electrophile |

| Boronic Acid/Ester | 1.2 – 1.5 eq | Nucleophile |

| Pd(dppf)Cl₂[1]·DCM | 0.03 – 0.05 eq | Catalyst |

| K₂CO₃ (2M aq) | 3.0 eq | Base (Activates Boron) |

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with 1-Bromo-4-(isobutylsulfonyl)benzene (1.0 eq), the aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (3-5 mol%).[1]

-

Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to bromide) via syringe.

-

Activation: Add degassed 2M aqueous K₂CO₃ (3.0 eq).

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.[1]

-

Checkpoint: The sulfone EWG accelerates this reaction. If starting material remains after 4 hours, add a second portion of boronic acid (0.2 eq), not catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introducing amine functionality (drug discovery).[1]

Rationale: Standard bases like NaOtBu can be risky if the reaction temperature is high, potentially deprotonating the

| Component | Equivalents | Role |

| Substrate | 1.0 eq | Electrophile |

| Amine | 1.2 eq | Nucleophile |

| Pd₂(dba)₃ | 0.02 eq | Pd(0) Source |

| Xantphos | 0.04 eq | Ligand |

| Cs₂CO₃ | 2.0 eq | Base |

| 1,4-Dioxane or Toluene | [0.15 M] | Solvent |

Step-by-Step Methodology:

-

Pre-complexation: In a vial, mix Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in a small amount of solvent. Stir for 5 mins under Argon to generate the active catalyst species

. -

Addition: Add the bromide substrate (1.0 eq), the amine (1.2 eq), and dry Cs₂CO₃ (2.0 eq).

-

Reaction: Add remaining solvent (degassed) and heat to 100°C for 12–16 hours.

-

Troubleshooting: If the amine is secondary and sterically hindered (e.g., a piperazine derivative), increase temperature to 110°C.

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Concentrate and purify.

Protocol C: Miyaura Borylation (Polarity Inversion)

Best for: Converting the electrophile into a nucleophile for reverse-coupling.

Rationale: To couple this sulfone fragment with another aryl halide (e.g., a chloropyridine), we must first convert the C-Br bond to a C-B bond.

| Component | Equivalents | Role |

| Substrate | 1.0 eq | Electrophile |

| B₂pin₂ | 1.2 eq | Boron Source |

| Pd(dppf)Cl₂ | 0.03 eq | Catalyst |

| KOAc | 3.0 eq | Base |

| DMSO | [0.2 M] | Solvent |

Step-by-Step Methodology:

-

Setup: Combine substrate, Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, and Potassium Acetate (KOAc) in a dry flask.

-

Note: KOAc is critical here; stronger bases will promote competitive Suzuki coupling of the product with the starting material.[3]

-

-

Reaction: Add dry, degassed DMSO. Heat to 80°C for 2–4 hours.

-

Visual Cue: The reaction mixture often turns dark black upon completion.

-

-

Workup: Dilute with water and extract with Et₂O or DCM.[1] (Avoid EtOAc if possible, as pinacol esters can sometimes streak on silica with EtOAc).

-

Stability: The resulting aryl boronate is stable and can be stored at 4°C.[1]

Mechanistic Visualization

Understanding the electronic influence of the sulfone group is key to troubleshooting.

Figure 2: The sulfone group lowers the LUMO energy of the C-Br bond, accelerating oxidative addition. However, this stabilized Pd(II) intermediate must be transmetalated quickly to avoid side reactions.

References & Authority

-

Suzuki-Miyaura Coupling Basics:

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1]

-

-

Buchwald-Hartwig Conditions for Electron-Deficient Aryl Halides:

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[1]

-

-

Miyaura Borylation Protocols:

-

pKa Data for Sulfones (Alpha-Proton Acidity):

-

Bordwell pKa Table (DMSO).

-

Sources

Optimizing SNAr Profiles: A Guide to Functionalizing 1-Bromo-4-(isobutylsulfonyl)benzene

Abstract

This Application Note provides a comprehensive technical framework for performing Nucleophilic Aromatic Substitution (SNAr) on 1-Bromo-4-(isobutylsulfonyl)benzene . While aryl sulfones are classic substrates for SNAr, the specific lipophilic profile of the isobutyl moiety offers unique process advantages over methyl-analogs, particularly in workup and purification. This guide details mechanistic principles, optimized reaction protocols for amine and oxygen nucleophiles, and troubleshooting workflows, designed for medicinal chemists and process development scientists.[1]

Mechanistic Grounding: The Sulfone Advantage

The Electronic "Sink"

The success of SNAr on this substrate relies entirely on the isobutylsulfonyl (-SO2-iBu) group. Unlike Electrophilic Aromatic Substitution (EAS) which requires electron-rich rings, SNAr requires an electron-deficient ring.[1][2]

The sulfone group acts as a powerful electron-withdrawing group (EWG) via:

-

Induction (-I): The electronegative sulfur atom pulls electron density through the sigma bond.[1]

-

Resonance (-M): The sulfone can stabilize the negative charge generated in the transition state.

The Reaction Pathway

The reaction proceeds via a stepwise Addition-Elimination mechanism. The rate-determining step (RDS) is typically the nucleophilic attack, leading to the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

Key Insight: The isobutyl group does not significantly impact the electronics of the ring compared to a methyl group, but it drastically alters the solubility profile , often making the starting material and product more soluble in organic solvents (DCM, EtOAc) and less soluble in water, simplifying extraction.

[1][2][3][4][5][6]

Strategic Protocol Design

Solvent Selection Strategy

For SNAr, the solvent must solvate the cation (of the base) while leaving the nucleophilic anion "naked" and reactive.

| Solvent | Polarity | Boiling Pt.[1][2] | Recommendation | Context |

| DMSO | High | 189°C | Primary Choice | Best rate acceleration; difficult to remove (high bp).[1][2] |

| DMF | High | 153°C | Alternative | Good balance of rate/workup; watch for dimethylamine impurities.[1][2] |

| NMP | High | 202°C | Avoid | Reprotoxic; use only if DMSO/DMF fail.[1][2] |

| MeCN | Medium | 82°C | Mild | Use for highly reactive nucleophiles (e.g., thiols).[1][2] |

Base Selection[1][7]

-

Inorganic Carbonates (K2CO3, Cs2CO3): Standard for phenols and thiols.[1][3] Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility/reactivity).[1]

-

Tertiary Amines (DIPEA, TEA): Standard for amine nucleophiles to neutralize HBr generated.[1]

-

Strong Bases (NaH, KOtBu): Only for weak nucleophiles (e.g., sterically hindered alcohols).[1]

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Target: Synthesis of sulfonamide-functionalized anilines.[1][2]

Reagents:

-

Substrate: 1-Bromo-4-(isobutylsulfonyl)benzene (1.0 equiv)[1][2]

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[1]

-

Solvent: DMSO (anhydrous) [Concentration: 0.5 M][1]

Procedure:

-

Setup: In a reaction vial equipped with a stir bar, dissolve the sulfone substrate in DMSO.

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Reaction: Heat the mixture to 90°C – 110°C . Monitor by LC-MS or TLC (typ. 2–6 hours).[1][2]

-

Note: If the amine is volatile, use a sealed pressure tube.

-

-

Workup (The Isobutyl Advantage):

-

Dilute the reaction mixture with water (5x volume).

-

Unlike methyl sulfones which might crash out as oils or stay in water, the isobutyl analog typically precipitates as a solid or extracts cleanly into EtOAc due to higher lipophilicity.

-

Wash organic layer with brine, dry over MgSO4, and concentrate.[1]

-

Protocol B: Etherification (C-O Bond Formation)

Target: Synthesis of biaryl ethers or alkyl-aryl ethers.[1][2]

Reagents:

-

Substrate: 1-Bromo-4-(isobutylsulfonyl)benzene (1.0 equiv)[1][2]

-

Nucleophile: Alcohol or Phenol (1.2 equiv)[1]

-

Base: Cs2CO3 (2.0 equiv) or NaH (1.2 equiv for aliphatic alcohols)[1]

Procedure:

-

Activation (If using NaH):

-

Suspend NaH (60% in oil) in dry DMF at 0°C.

-

Add the alcohol dropwise. Stir 15 min until H2 evolution ceases (formation of alkoxide).

-

-

Coupling:

-

Add the sulfone substrate (dissolved in minimal DMF) to the alkoxide solution.

-

-

Reaction: Heat to 80°C . SNAr with alkoxides is faster than amines; monitor closely to avoid side reactions.

-

Quench: Carefully quench with sat. NH4Cl solution.

Workflow & Decision Logic

The following decision tree guides the optimization process if the standard protocol yields low conversion.

Troubleshooting & Critical Parameters

Common Failure Modes

-

Hydrolysis of the Sulfone: While rare, extreme basic conditions (NaOH, high temp) can attack the sulfone sulfur. Solution: Stick to Carbonate bases or anhydrous alkoxides.

-

Incomplete Conversion: The isobutyl group adds slight steric bulk compared to a methyl group.[1] Solution: Use Microwave irradiation (120°C, 30 min) to overcome the activation energy barrier.

-

Side Products: Displacement of the sulfone group itself (ipso-substitution) is possible with very hard nucleophiles (e.g., Grignards), but rare with amines/alcohols.[1]

"Plan B": Transition Metal Catalysis

If SNAr fails (typically due to a deactivated nucleophile), the bromine handle remains an excellent candidate for Buchwald-Hartwig Amination .[1]

-

Catalyst: Pd2(dba)3 / XPhos.

-

Base: NaOtBu.[1]

-

Solvent: Toluene or Dioxane.[1]

-

Note: This switches the mechanism from electronic-controlled (SNAr) to orbital-controlled (Pd-catalysis).[1][2]

Safety & Handling

-

Sulfone Toxicity: Aryl sulfones are generally stable but should be treated as potential irritants.[1]

-

Alkyl Halide Warning: While the substrate is an aryl halide, the starting materials for its synthesis (isobutyl halides) are alkylating agents.

-

Thermal Runaway: SNAr reactions are exothermic.[1] On a large scale (>10g), add the nucleophile slowly at the reaction temperature to control heat evolution.

References

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.[1][2] (Foundational text on SNAr mechanism).

-

Bunnett, J. F., & Zahler, R. E. "Aromatic Nucleophilic Substitution Reactions."[1] Chemical Reviews, 49(2), 273–412.[1] Link

-

Roh, K. R., et al. "Nucleophilic Aromatic Substitution of Activated Aryl Halides with Amines."[1] Journal of Organic Chemistry. (General protocol reference for activated aryl halides).

-

Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions."[1] Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1][2] (Reference for metal-catalyzed alternatives).

-

PubChem Compound Summary. "1-Bromo-4-(isobutylsulfonyl)benzene."[1][2] National Center for Biotechnology Information.[1] Link

Sources

Application Note: Strategic Derivatization and Synthesis of the Isobutylsulfonyl Moiety

This Application Note is designed for researchers in medicinal chemistry and bioanalysis. It details the strategic utilization of the isobutylsulfonyl moiety —a critical pharmacophore and derivatization tag—focusing on its introduction into amine-bearing scaffolds.

Abstract

The isobutylsulfonyl group (

Introduction & Pharmacological Relevance

The isobutylsulfonyl moiety is frequently employed to occupy hydrophobic pockets (e.g., S1/S2 subsites) in enzymes while providing a rigid anchor point. Unlike the ubiquitous tosyl or mesyl groups, the isobutyl chain introduces significant steric bulk without the metabolic liability of aromatic hydroxylation often seen in benzenesulfonyl derivatives.

Key Applications:

-

Protease Inhibitors: Used in P2/P2' positions to mimic hydrophobic amino acids (e.g., Valine, Leucine).[1]

-

Kinase & Transporter Inhibitors: Featured in GlyT-1 inhibitors (Sarcosine uptake regulation) and HPK1 inhibitors for immuno-oncology [1, 2].[1]

-

Analytical Derivatization: Enhances the hydrophobicity of polar amines, improving peak shape and retention in C18-based LC-MS workflows.[1]

Core Chemistry: The Sulfonylation Protocol

Reaction Mechanism

The derivatization proceeds via a nucleophilic substitution at the sulfur atom.[2] The amine nucleophile attacks the electrophilic sulfur of isobutylsulfonyl chloride (CAS: 35432-36-1), displacing the chloride ion.[1] A non-nucleophilic base is required to scavenge the generated HCl and drive the equilibrium forward.

Reagent Selection & Handling

-

Reagent: Isobutylsulfonyl chloride (also known as 2-methylpropane-1-sulfonyl chloride).[1][3]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). DCM is preferred for solubility; THF is used for polar substrates.

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). DIPEA is recommended to minimize competitive hydrolysis due to its steric bulk.

Validated Protocol: General N-Sulfonylation

Objective: Derivatization of a secondary amine (e.g., piperazine derivative) with isobutylsulfonyl chloride.[1]

Materials:

-

Substrate: Amine (1.0 equiv)

-

Reagent: Isobutylsulfonyl chloride (1.2 – 1.5 equiv)

-

Base: DIPEA (2.0 – 3.0 equiv)

-

Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.[1]

-

Solvent: Anhydrous DCM (

concentration relative to amine)[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL). Add DIPEA (2.5 mmol).

-

Cooling: Cool the solution to

using an ice bath. Critical: Controlling exotherm prevents bis-sulfonylation of primary amines.[1] -

Addition: Add isobutylsulfonyl chloride (1.2 mmol) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

-

Quench: Add saturated aqueous

(10 mL) and stir for 10 minutes. -

Workup:

-

Extract with DCM (

). -

Wash combined organics with

(to remove unreacted amine/DIPEA) followed by Brine. -

Dry over

, filter, and concentrate in vacuo.

-

Data Output:

| Parameter | Condition | Outcome/Note |

|---|

| Temperature |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the chemical derivatization of amines using isobutylsulfonyl chloride.

Analytical Applications (LC-MS)

Derivatization with isobutylsulfonyl chloride is a powerful technique for analyzing polar amines that are otherwise difficult to retain on C18 columns.[1]

-

Hydrophobic Shift: The isobutyl group adds significant lipophilicity (

increase -

Ionization: The sulfonyl moiety is electron-withdrawing. While it reduces the basicity of the nitrogen, the resulting sulfonamide (

) is often ionizable in Negative Mode ESI (

Case Study: Synthesis of GlyT-1 Inhibitor Intermediate

In the development of Glycine Transporter-1 (GlyT-1) inhibitors for CNS disorders, the isobutylsulfonyl group is critical for potency [3].[1]

-

Target: 4-(isobutylsulfonyl)piperazin-1-yl derivative.

-

Protocol: A piperazine scaffold was treated with isobutylsulfonyl chloride in THF at

warming to RT. -

Result: The reaction yielded the sulfonamide in 91% yield. The isobutyl group was confirmed to occupy a hydrophobic pocket in the transporter, distinct from the binding mode of propyl- or benzenesulfonyl analogs.

-

Troubleshooting: Initial attempts at RT resulted in lower yields due to hydrolysis of the chloride reagent. Lowering the addition temperature to

(or

Safety and Handling

-

Corrosivity: Isobutylsulfonyl chloride is Skin Corr. 1A [4]. It causes severe skin burns and eye damage.[5][6] All operations must be performed in a fume hood.

-

Decomposition: Reacts violently with water to release HCl gas.

-

First Aid: In case of contact, immediately rinse with PEG-400 or copious water.[1]

References

-

BenchChem. (2025).[2][7] Isobutanesulfonyl chloride: Properties and Safety Data.[3] Retrieved from [1]

-

ChemicalBook. (2025).[2] Isobutanesulfonyl chloride Reagent Profile. Retrieved from [1]

-

ResearchGate. (2010). Inhibitors of Glycine Transporter-1: Potential Therapeutics. Retrieved from [1]

-

Sigma-Aldrich. (2025). Safety Data Sheet: Isobutyryl/Isobutylsulfonyl Chlorides. Retrieved from [1]

Sources

- 1. US8114885B2 - Chemical compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isobutanesulfonyl chloride | 35432-36-1 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. westliberty.edu [westliberty.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

optimizing Suzuki-Miyaura reaction conditions for 1-Bromo-4-(isobutylsulfonyl)benzene

Ticket #SM-408: 1-Bromo-4-(isobutylsulfonyl)benzene

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Reactivity Profile & Risk Assessment

Subject: 1-Bromo-4-(isobutylsulfonyl)benzene

Electronic Signature: Electron-Deficient Aryl Bromide (

Technical Analysis: The sulfonyl group at the para position significantly withdraws electron density from the benzene ring. In the context of the Suzuki-Miyaura catalytic cycle, this creates a specific reactivity profile:

-

Oxidative Addition (Fast): The C-Br bond is highly activated. Oxidative addition of Pd(0) will be rapid, often faster than the subsequent transmetallation step [1].

-

The "Stalling" Risk: Because oxidative addition is fast, a high concentration of the electrophilic

intermediate builds up. If transmetallation is slow (due to steric bulk of the boronic acid or poor base solubility), this intermediate is prone to side reactions, specifically homocoupling or protodehalogenation [2]. -

Sulfone Stability: The isobutylsulfonyl group contains protons at the

-position (adjacent to sulfur). While less acidic than methyl sulfones, these protons can still be deprotonated by strong bases (e.g.,

Optimization Modules (The "Fix")

Module A: Catalyst & Ligand Selection

Do not default to tetrakis immediately if the reaction fails. Match the ligand to the rate-limiting step.

| Catalyst System | Role/Indication | Recommendation |

| Pd(dppf)Cl₂ · DCM | The Workhorse. The bidentate ligand prevents catalyst deactivation and suppresses homocoupling better than | START HERE. Robust and air-stable.[1] |

| Pd(PPh₃)₄ | The Standard. Good for simple couplings, but prone to oxidation and "Pd black" formation if the reaction stalls. | Use only if fresh. Degas solvents rigorously. |

| Pd₂(dba)₃ + SPhos | The Booster. Buchwald ligands (SPhos) facilitate transmetallation, the likely bottleneck for this substrate. | Use if conversion is <50% with standard catalysts. |

| Pd₂(dba)₃ + XPhos | The Steric Solver. If your boronic acid is sterically hindered (e.g., ortho-substituted). | Use for difficult coupling partners. |

Module B: Base & Solvent Architecture

The sulfone moiety dictates the base choice.

-

Primary Recommendation:

(2.0 - 3.0 equiv) in Dioxane/Water (4:1).-

Why: Carbonates are mild enough to avoid deprotonating the isobutyl sulfone but strong enough to activate the boronic acid [3].

-

-

Secondary Recommendation:

in Toluene/Water (3:1).-

Why: Anhydrous phosphate bases often work better if the boronic acid is sensitive to protodeboronation.

-

-

AVOID:

,

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately, and yield is <10%. What happened? Diagnosis: "Pd Black" precipitation. The active Pd(0) species is unstable. The Fix:

-

Ligand Swap: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). It holds the metal more tightly than triphenylphosphine.

-

Load Increase: Ensure catalyst loading is at least 1-3 mol%.

-

Oxygen Leak: The black precipitate is often oxidized inactive palladium. Re-check your inert gas lines.

Q2: I see full consumption of the bromide, but the major product is the homocouple (dimer). Diagnosis: Oxidative addition was too fast compared to transmetallation. The Pd-Ar species sat waiting and reacted with itself (often oxygen-mediated). The Fix:

-

Slow Addition: Do not add the bromide all at once. Add it as a solution over 1 hour via syringe pump.

-

Boronic Acid Excess: Increase boronic acid to 1.5 - 2.0 equivalents.

-

Degassing: Homocoupling is accelerated by trace oxygen. Sparge solvents with Argon for 15 minutes, not just sonication.

Q3: The sulfone group seems to be disappearing or decomposing. Diagnosis: Desulfinylation or base-mediated decomposition. The Fix:

-

Lower Temperature: Reduce heat from 100°C to 60-80°C. Electron-deficient bromides often react at lower temperatures.

-

Milder Base: Switch from

to

Visual Logic: Troubleshooting Workflow

Figure 1: Decision matrix for troubleshooting Suzuki coupling of electron-deficient aryl halides.

Validated Experimental Protocol

Protocol ID: SM-ISO-04 Scale: 1.0 mmol

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add:

-

1-Bromo-4-(isobutylsulfonyl)benzene (277 mg, 1.0 mmol)

-

Aryl Boronic Acid (1.2 - 1.5 mmol)

- (24 mg, 3 mol%)

- (414 mg, 3.0 mmol)

-

-

Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

-

Critical Step: Sparge the mixture with Argon or Nitrogen for 10 minutes via a submerged needle.

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere for 4–12 hours.

-

Monitor: Check LCMS at 2 hours. If the bromide is consumed but dimer is forming, lower temp to 60°C for the next run.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over

, and concentrate.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Netherton, M. R., & Fu, G. C. (2001).[3] Air-Stable Tri-tert-butylphosphonium Salts as Precursors to Highly Active Catalysts for Suzuki Cross-Coupling. Organic Letters, 3(26), 4295–4298. Link

Sources

Technical Support Hub: Purification of 1-Bromo-4-(isobutylsulfonyl)benzene

[1]

Case ID: PUR-SU-8842 Subject: Optimization of Recrystallization Protocols for Aryl Alkyl Sulfones Status: Active Guide[1]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the purification of 1-Bromo-4-(isobutylsulfonyl)benzene , a critical intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions.[1]

The Challenge:

Aryl alkyl sulfones possess a "Janus-faced" solubility profile.[1] The sulfone moiety (

The Solution Strategy: The protocol below prioritizes a thermodynamic crystallization approach using semi-polar protic solvents (Ethanol/Water) to maximize the rejection of sulfoxide impurities while ensuring high recovery of the sulfone.

Standard Operating Procedure (SOP)

Primary Protocol: Ethanol/Water Recrystallization

Recommended for crude purity >85%.

Materials:

-

Crude 1-Bromo-4-(isobutylsulfonyl)benzene[1]

-

Solvent A: Ethanol (95% or Absolute)

-

Solvent B: Deionized Water (Antisolvent)

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology:

-

Dissolution (The Saturation Point):

-

Place the crude solid in an Erlenmeyer flask.

-

Add Ethanol (approx. 3-5 mL per gram of solid).

-

Heat to reflux (

) with magnetic stirring. -

Critical Check: If the solid does not dissolve completely, add Ethanol in 1 mL portions until a clear solution is obtained.

-

(Optional): If the solution is colored (yellow/brown), add activated carbon (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

-

-

The Cloud Point (Nucleation Setup):

-

While maintaining a gentle reflux, add Deionized Water dropwise.

-

Stop immediately when a faint, persistent turbidity (cloudiness) appears.

-

Add one drop of Ethanol to clear the turbidity. The solution is now supersaturated.

-

-

Controlled Cooling (Crystal Growth):

-

Remove from heat and place the flask on a cork ring or wood block (insulation prevents thermal shock).

-

Allow to cool to room temperature undisturbed (approx. 1-2 hours).

-

Observation: Needle-like or prismatic crystals should form. If oil droplets appear, see the Troubleshooting section immediately.

-

-

Harvesting:

-

Cool the flask in an ice bath (

) for 30 minutes to maximize yield. -

Filter via vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with cold (

) Ethanol/Water (1:1 mixture). -

Dry: Vacuum dry at

to constant weight.

-

Solvent Selection Data

The following table summarizes solvent suitability based on the dielectric constant (

| Solvent System | Role | Suitability Rating | Technical Notes |

| Ethanol (95%) | Primary | [1] ★★★★★ (Best) | Balances polarity for the sulfone group; high boiling point allows good solubility differential.[1] |

| Isopropanol (IPA) | Alternative | [1] ★★★★☆ | Good if Ethanol causes oiling out; slightly less polar, slower evaporation. |

| Ethyl Acetate / Heptane | Alternative | [1] ★★★☆☆ | Use for very lipophilic crude. Risk: Heptane often forces oiling out before crystallization.[1] |

| Toluene | Specific | ★★☆☆☆ | Cited in patents for similar diaryl sulfones [1], but often retains non-polar impurities.[1] |

| Dichloromethane | Dissolver | [1] ★☆☆☆☆ | Avoid. Too good a solvent; difficult to recover yield without evaporating to dryness (amorphous solid). |

Troubleshooting & Logic Flow

Visualizing the Decision Process

Use the following flowchart to diagnose failures during the crystallization process.

Caption: Logic flow for troubleshooting purification failures, emphasizing the critical purity checkpoint before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

A: This is a kinetic issue common with isobutyl groups, which add flexibility and lower the melting point.

-

The Cause: The temperature dropped too quickly, or the solvent mixture became too polar (too much water) before the crystal lattice could organize.

-

The Fix:

-

Reheat the mixture until the oil dissolves.

-

Add a seed crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

-

Switch solvent: Use Isopropanol (IPA) instead of Ethanol. IPA has a higher boiling point and is slightly less polar, often preventing phase separation [2].

-

Q2: HPLC shows a persistent impurity at RRT 0.9. What is it?

A: This is almost certainly the sulfoxide intermediate (1-bromo-4-(isobutylsulfinyl)benzene).[1]

-

The Mechanism: Oxidation of sulfides to sulfones proceeds via the sulfoxide. If the oxidant (e.g., mCPBA, Oxone, H2O2) was insufficient or the reaction time too short, sulfoxide remains.

-

The Hard Truth: Sulfoxides and sulfones often co-crystallize.[1] Recrystallization is inefficient at removing high levels (>5%) of sulfoxide [3].

-

Action: Do not recrystallize yet. Dissolve the crude material and perform a "top-up" oxidation with a slight excess of oxidant, then work up and recrystallize.

Q3: The crystals are pink/red. Is this normal?

A: No. Pure sulfones are colorless/white.[1]

-

The Cause: Trace phenols or brominated byproducts formed during synthesis (often from radical side reactions if NBS was used upstream).[1]

-

The Fix: Use Activated Carbon (Charcoal) during the hot dissolution step (Step 1 of SOP). Ensure you filter through Celite while the solution is still near boiling to prevent premature crystallization in the funnel.

Q4: Can I use Toluene?

A: Yes, but with a caveat. Toluene is excellent for removing highly polar impurities (salts, acids), but because your molecule has an isobutyl group, it is quite soluble in Toluene even at room temperature. You will likely need to cool to

References

-

European Patent Office. (1992).[1] Method for preparing sulfones (EP 0508424 A2).[1] Retrieved from

-

University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][2] Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Sulfone Synthesis by Oxidation.[1][3][4] Retrieved from [Link]

-

National Institutes of Health (NIH). (2022).[1] Sulfide Oxidation to Sulfone Using Sodium Chlorite.[1] Retrieved from [Link]

column chromatography purification of 1-Bromo-4-(isobutylsulfonyl)benzene derivatives

Current Status: Operational Ticket ID: PUR-SO2-BR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

System Overview & Chemical Context

You are attempting to purify 1-Bromo-4-(isobutylsulfonyl)benzene . This molecule presents a specific set of chromatographic challenges derived from its functional groups: the electron-withdrawing sulfone (

The Separation Challenge

In a typical synthesis (oxidation of the corresponding sulfide), your crude mixture likely contains three distinct species with varying affinities for silica gel. Understanding their elution order is critical for method design.

| Component | Structure Type | Polarity | Elution Order (Silica) |

| Sulfide (Starting Material) | Low | First (Fastest) | |

| Sulfone (Target) | Moderate | Second | |

| Sulfoxide (Impurity) | High | Third (Slowest/Streaks) |

Critical Note: Contrary to some intuition, sulfoxides are generally more retained on silica than sulfones . The sulfoxide oxygen is significantly more basic and interacts strongly with acidic silanols, often causing "tailing" or streaking that can contaminate the tail end of your sulfone peak.

Method Development Protocol

Step 1: TLC Optimization

Do not proceed to the column until you have defined the

-

Standard Solvent System: Hexane/Ethyl Acetate (Hex/EtOAc).

-

Target

: Aim for the sulfone to have an -

Visualization: UV (254 nm) is excellent due to the aromatic ring.

-

Stain: If UV is ambiguous, use Phosphomolybdic Acid (PMA) or Iodine (

) . Sulfones stain poorly with some reagents, but the aromatic ring usually responds to Iodine.

Step 2: Sample Loading Strategy

-

The Issue: 1-Bromo-4-(isobutylsulfonyl)benzene is likely a crystalline solid with poor solubility in pure hexane.

-

The Risk: Liquid loading with Dichloromethane (DCM) onto a Hexane-equilibrated column often causes the sulfone to precipitate immediately upon contact with the mobile phase, leading to blocked frits and broad, split peaks.

-

The Solution: Dry Loading is mandatory for high-resolution separation.

-

Dissolve crude in minimal DCM.

-

Add Celite 545 or Silica Gel (1:2 ratio of sample to sorbent).

-

Rotary evaporate until a free-flowing powder remains.

-

Load this powder on top of the column.

-

Troubleshooting Guide (FAQ)

Issue 1: "My product is co-eluting with a polar impurity (likely Sulfoxide)."

Diagnosis: The sulfoxide impurity is "tailing" into your sulfone fraction. This is common if the oxidation was incomplete. Corrective Action:

-

Switch Solvent Selectivity: Change from Hex/EtOAc to DCM/Hexane or DCM/EtOAc . Chlorinated solvents suppress the H-bonding interaction of the sulfoxide with the silica, sharpening the sulfoxide peak and improving resolution.

-

Gradient Shallowing: If using a gradient, hold the solvent composition at the percentage where the sulfone elutes (isocratic hold) for 3-4 column volumes before increasing polarity.

Issue 2: "I see crystals forming in the fraction collector tubes."

Diagnosis: Your compound is highly crystalline and the mobile phase (high Hexane content) cannot keep it dissolved once it leaves the column. Corrective Action:

-

Immediate Dilution: Add a small amount of DCM or Acetone to the tubes immediately after collection.

-

Use a "Stronger" Weak Solvent: Substitute Heptane for Hexane, or add 5% DCM to the mobile phase baseline to maintain solubility without drastically altering polarity.

Issue 3: "The product stays on the baseline."

Diagnosis: You may have over-oxidized to a sulfonic acid (rare with mild oxidants) or the sulfone is more polar than expected due to other functional groups. Corrective Action:

-

Polarity Spike: Switch to 100% EtOAc or 10% MeOH in DCM .

-

Check pH: If sulfonic acids are present, they require a buffered mobile phase, but for the isobutylsulfonyl derivative, this is unlikely unless the alkyl chain has cleaved.

Visual Workflows

Figure 1: Purification Logic Flow

This diagram outlines the decision-making process for purifying aryl sulfones.

Caption: Decision tree for loading and solvent selection based on solubility and TLC data.

Figure 2: Elution Profile & Impurity Management

Visualizing the separation of the three critical components.

Caption: Relative retention of sulfur oxidation states on normal phase silica gel.

Data & Specifications

Solvent System Recommendations

| Solvent System | Application | Comments |

| Hexane / EtOAc | Standard Purification | Start 100% Hex |

| DCM / Hexane | Difficult Separations | Good for resolving Sulfone vs. Sulfoxide. |

| DCM / MeOH | Column Flushing | Use (95:5) to strip polar impurities (sulfonic acids) after the main peak. |

Key Physical Properties

| Property | Value | Implication for Chromatography |

| Molecular Weight | ~277.18 g/mol | Small molecule; diffuses quickly. High flow rates acceptable. |

| UV Absorbance | UV detection is highly sensitive. | |

| Solubility | Low in Alkanes | Do not use Hexane for liquid loading. |

References

-

Separation of Sulfoxides and Sulfones

-

Source: BenchChem Technical Support.[1] "Purification of Sulfoxides from Sulfone Byproducts."

- Note: While this source discusses removing sulfones from sulfoxides, the polarity principles (Sulfone < Sulfoxide on Silica) are applicable in reverse.

-

-

General Flash Chromatography Troubleshooting

- Source: University of Rochester, Dept. of Chemistry.

-

URL:[Link]

-

TLC Stains and Visualization

-

Compound Data (1-Bromo-4-(phenylsulfonyl)benzene analogue)

Sources

Technical Support Center: Synthesis of 1-Bromo-4-(isobutylsulfonyl)benzene

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of 1-Bromo-4-(isobutylsulfonyl)benzene (CAS: Analogous derivatives common, specific CAS varies by supplier).[1]

This molecule is a critical sulfone intermediate, often serving as a scaffold for sulfonamide pharmaceuticals or as an electrophile in palladium-catalyzed cross-coupling reactions (due to the aryl bromide functionality).[1]

Because the isobutyl group introduces steric bulk (beta-branching) and the sulfonyl group is highly electron-withdrawing, the synthesis is prone to specific regio-chemical and oxidative impurities. This guide focuses on the two primary synthetic routes:

Visualizing the Impurity Landscape

The following diagram maps the genesis of the most common impurities based on the chosen synthetic pathway.

Figure 1: Genesis of impurities in sulfone synthesis.[1] Route A (top) involves sulfide oxidation; Route B (bottom) involves sulfinate alkylation.[1]

Module 1: The Oxidative Route (Sulfide Oxidation)

Context: You are synthesizing the target by oxidizing 1-bromo-4-(isobutylthio)benzene using agents like mCPBA, Oxone, or

Q1: I see a persistent impurity peak (~5-10%) that elutes just before my product on Reverse Phase HPLC. Mass spec shows M-16. What is it?

Diagnosis: This is the Sulfoxide intermediate (1-Bromo-4-(isobutylsulfinyl)benzene).[1]

Mechanism: The oxidation of a sulfide to a sulfone proceeds in two distinct steps. The first step (Sulfide

Troubleshooting Protocol:

-

Check Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of oxidant.[1] Many protocols suggest 2.0 equivalents, but this often leads to incomplete conversion.[1]

-

Temperature Control:

-

mCPBA: Run the reaction at 0°C initially, then warm to Room Temperature (RT) or reflux for the second oxidation step.[1]

-

H2O2/Tungstate: Ensure adequate heating (often 50-60°C) is applied to drive the second step.

-

-

Monitoring: Do not rely solely on TLC (Sulfoxide and Sulfone can have similar Rf values in non-polar eluents).[1] Use HPLC or GC.[1]

-

Removal: Sulfoxides are more polar than sulfones.[1] They can often be removed by:

-

Recrystallization: Ethanol or Isopropanol/Water mixtures often selectively crystallize the sulfone while keeping the sulfoxide in the mother liquor.

-

Wash: If using mCPBA, ensure thorough washing with aqueous bisulfite (to quench oxidant) followed by bicarbonate (to remove acids), then a silica plug filtration.[1]

-

Q2: My starting material (Thiol) smelled like garlic, but now my crude product has no smell, yet the yield is low. Where did the mass go?

Diagnosis: Formation of Disulfide (Bis(4-bromophenyl)disulfide).[1] Mechanism: Thiols are easily oxidized by air to disulfides, especially in basic conditions during the alkylation step to form the sulfide precursor.[1] Disulfides are chemically robust and may not oxidize fully to the sulfonic acid/sulfone under mild conditions, or they may form thiosulfonates.[1]

Prevention:

-

Degas solvents (sparge with

) during the initial alkylation of the thiol. -

Add a reducing agent (e.g.,

or Phosphines) if disulfide is detected before the alkylation step.[1]

Module 2: The Alkylation Route (Sulfinate Salt)

Context: You are reacting Sodium 4-bromobenzenesulfinate with Isobutyl bromide (or iodide).

Q3: I performed the reaction in DMF. The product is an oil, but the reference says it should be a solid.[1] The NMR shows a CH2 doublet at 3.8 ppm instead of 2.9 ppm.

Diagnosis: You have formed the Sulfinate Ester (O-Alkylation product) instead of the Sulfone (S-Alkylation product).[1]

Mechanism: Sulfinate anions (

-

Target (Sulfone):

(Thermodynamically stable). -

Impurity (Ester):

(Kinetic product, often favored by hard electrophiles or steric hindrance).[1]

Why it happened: The isobutyl group is beta-branched. This steric hindrance retards the

Corrective Action:

-

Solvent Switch: Switch from DMF/DMSO (polar aprotic) to Ethanol/Water or use Ionic Liquids .[1] Protic solvents tend to solvate the oxygen atoms of the sulfinate, shielding them and encouraging attack by the sulfur (S-alkylation).[1]

-

Counter-ion Effect: If using the sodium salt, adding a phase transfer catalyst (like TBAB) in a non-polar solvent (Toluene/Water) can sometimes improve the S/O ratio, though S-alkylation is generally favored by soft-soft interactions.[1]

-

Hydrolysis: Sulfinate esters are hydrolytically unstable compared to sulfones.[1] Heating the crude oil in aqueous acid (HCl) will hydrolyze the ester back to the sulfinic acid (solid) and isobutanol, allowing you to recover the starting material, while the sulfone remains intact.[1]

Q4: I am seeing significant gas evolution and low yields.

Diagnosis: Elimination of the alkyl halide. Mechanism: Isobutyl bromide is a primary halide but has beta-branching. If the reaction conditions are too basic or the temperature is too high, the sulfinate (acting as a weak base) or added bases can trigger E2 elimination, converting isobutyl bromide into isobutene (gas) and HBr.[1]

Prevention:

-

Avoid strong added bases.[1] The sulfinate salt itself is sufficient.

-

Lower the reaction temperature (try 50-60°C instead of reflux).

-

Switch leaving groups: Use Isobutyl Iodide (better leaving group) to favor substitution over elimination, or use the Tosylate of isobutanol (though tosylates can also eliminate).[1]

Summary of Impurity Profile

| Impurity Type | Chemical Structure Description | Origin | Detection Method | Removal Strategy |

| Sulfoxide | Incomplete Oxidation | HPLC (M-16), IR (S=O ~1050 cm⁻¹) | Recrystallization (EtOH), Wash with acid | |

| Sulfinate Ester | O-Alkylation (Ambident Nucleophile) | 1H NMR (O-CH2 shift ~3.8-4.0 ppm) | Acid Hydrolysis (destroys ester, keeps sulfone) | |

| Disulfide | Oxidation of Thiol precursor | HPLC (Non-polar, late eluting) | Reduction with Zn/AcOH or NaBH4 | |

| Isobutene | Elimination of Isobutyl bromide | Gas evolution, Pressure rise | Venting; Optimize Temp/Solvent |

Recommended Experimental Protocol (Oxidative Route)

This route is generally preferred for isobutyl derivatives to avoid the O-alkylation issues associated with the sulfinate route.

-

Sulfide Synthesis:

-

Oxidation (The "Green" Method):

-

Dissolve Sulfide (1.0 eq) in Methanol or Acetonitrile.[1]

-

Add Ammonium Molybdate (VI) (0.01 eq) or Sodium Tungstate as catalyst.[1]

-

Slowly add 30%

(2.5 eq) dropwise. Keep temp < 20°C during addition (exothermic).[1] -

Heat to 50°C for 4 hours to drive Sulfoxide

Sulfone conversion. -

Validation: Check HPLC for disappearance of the M-16 peak.

-

-

Purification:

References

-

General Sulfone Synthesis & Oxidation

-

Ambident Reactivity (O vs S Alkylation)

-

Sulfinate Reactivity:[8] Schank, K. "Synthesis of Sulfinic Acids and Sulfinates." in The Chemistry of Sulphinic Acids, Esters and Their Derivatives, Patai's Chemistry of Functional Groups, Wiley, 1990.[1]

-

Mechanism of Alkylation: Drabowicz, J., et al. "Synthesis of Sulfinates."[1][8] Organic Chemistry Portal. Link

-

-

Specific Precursor Handling (Thiol/Disulfide)

-

Analytical Data (Analogous Compounds)

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling brominated aromatics and strong oxidants.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]

- 9. 1-Bromo-4-(phenylsulfonyl)benzene | C12H9BrO2S | CID 89970 - PubChem [pubchem.ncbi.nlm.nih.gov]

preventing homocoupling side reactions in cross-coupling of 1-Bromo-4-(isobutylsulfonyl)benzene

Ticket ID: #SUZUKI-EWG-001 Subject: Prevention of Homocoupling Side Reactions in Electron-Deficient Aryl Halides Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Profile[1][2]